

# TyK2-IN-21-d3 discovery and synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TyK2-IN-21-d3

Cat. No.: B15612288

[Get Quote](#)

## An In-depth Technical Guide to the Discovery and Synthesis of Novel Deuterated TYK2 Inhibitors

This technical guide details the discovery, synthesis, and characterization of a novel series of deuterated Tyrosine Kinase 2 (TYK2) inhibitors. As a key mediator of pro-inflammatory cytokine signaling, TYK2 is a compelling therapeutic target for a range of autoimmune diseases.<sup>[1][2]</sup> The compounds described herein feature an N-(methyl-d3)pyridazine-3-carboxamide skeleton designed for selective, allosteric inhibition of the TYK2 pseudokinase (JH2) domain. This approach aims to circumvent the side effects associated with non-selective Janus kinase (JAK) inhibitors that target the highly conserved ATP-binding site of the kinase (JH1) domain.<sup>[3]</sup>

The strategic incorporation of deuterium at the N-methyl group is intended to enhance metabolic stability, a concept successfully employed in FDA-approved drugs like deucravacitinib.<sup>[4]</sup> This guide will focus on a particularly promising compound from this series, designated as compound 30, which has demonstrated potent inhibition of STAT3 phosphorylation, excellent selectivity, favorable pharmacokinetic properties, and significant efficacy in preclinical models of autoimmune disease.<sup>[1][2][5]</sup>

## Discovery and Design Rationale

The design of this inhibitor series was guided by the crystal structure of the TYK2 JH2 domain in complex with the allosteric inhibitor deucravacitinib (PDB ID 6NZP).<sup>[1][5]</sup> Analysis of this structure revealed that an N-(methyl-d3)pyridazine-3-carboxamide scaffold could form critical hydrogen-bonding interactions with Val690 and Glu688 in the hinge region of the pseudokinase domain.<sup>[1][5]</sup> Molecular docking studies of compound 30 confirmed that this core scaffold

maintains these key interactions, while a benzenecarboxamide carbonyl group forms an additional hydrogen bond with Arg738, further stabilizing the complex.[1] This structure-based design approach was pivotal in developing potent and selective inhibitors.

## Synthesis

The synthesis of the N-(methyl-d3)pyridazine-3-carboxamide series begins with commercially available methyl 4,6-dichloropyridazine-3-carboxylate.[1] This starting material undergoes hydrolysis followed by amidation to produce the key intermediate.[1] Subsequent modifications, including substitutions at various positions on the pyridazine and benzoic acid rings, were explored to optimize potency and pharmacokinetic properties, ultimately leading to the identification of compound 30 as a lead candidate.[1]

## In Vitro Characterization

The inhibitory activity and pharmacokinetic profile of the synthesized compounds were evaluated through a series of in vitro assays.

## Biological Activity and Selectivity

The primary measure of biological efficacy was the inhibition of STAT3 phosphorylation, a critical downstream event in the TYK2 signaling cascade. Compound 30 demonstrated superior inhibitory potency compared to the positive control, deucravacitinib.[1][2] Furthermore, it exhibited excellent selectivity against other members of the JAK family.

Compound	STAT3 Phosphorylation IC50 (nM)	JAK1 IC50 (nM)	JAK2 IC50 (nM)	TYK2 IC50 (nM)
Compound 30	0.82	>10000	>10000	1.9
Deucravacitinib	2.1	2500	>10000	2.4

(Data sourced from ACS Medicinal Chemistry Letters, 2022)[1]

## In Vitro Pharmacokinetics

The metabolic stability of the compounds was assessed using liver microsome stability assays in both mouse and human preparations. Compound 30 showed good stability, suggesting a favorable in vivo pharmacokinetic profile.<sup>[1]</sup>

Compound	Mouse Liver Microsome Stability (% remaining after 30 min)	Human Liver Microsome Stability (% remaining after 30 min)
Compound 30	98.4	96.5

(Data sourced from ACS Medicinal Chemistry Letters, 2022)<sup>[1]</sup>

## In Vivo Efficacy

The therapeutic potential of compound 30 was evaluated in two distinct, well-established mouse models of autoimmune and inflammatory diseases.

### IL-23-Driven Acanthosis Model

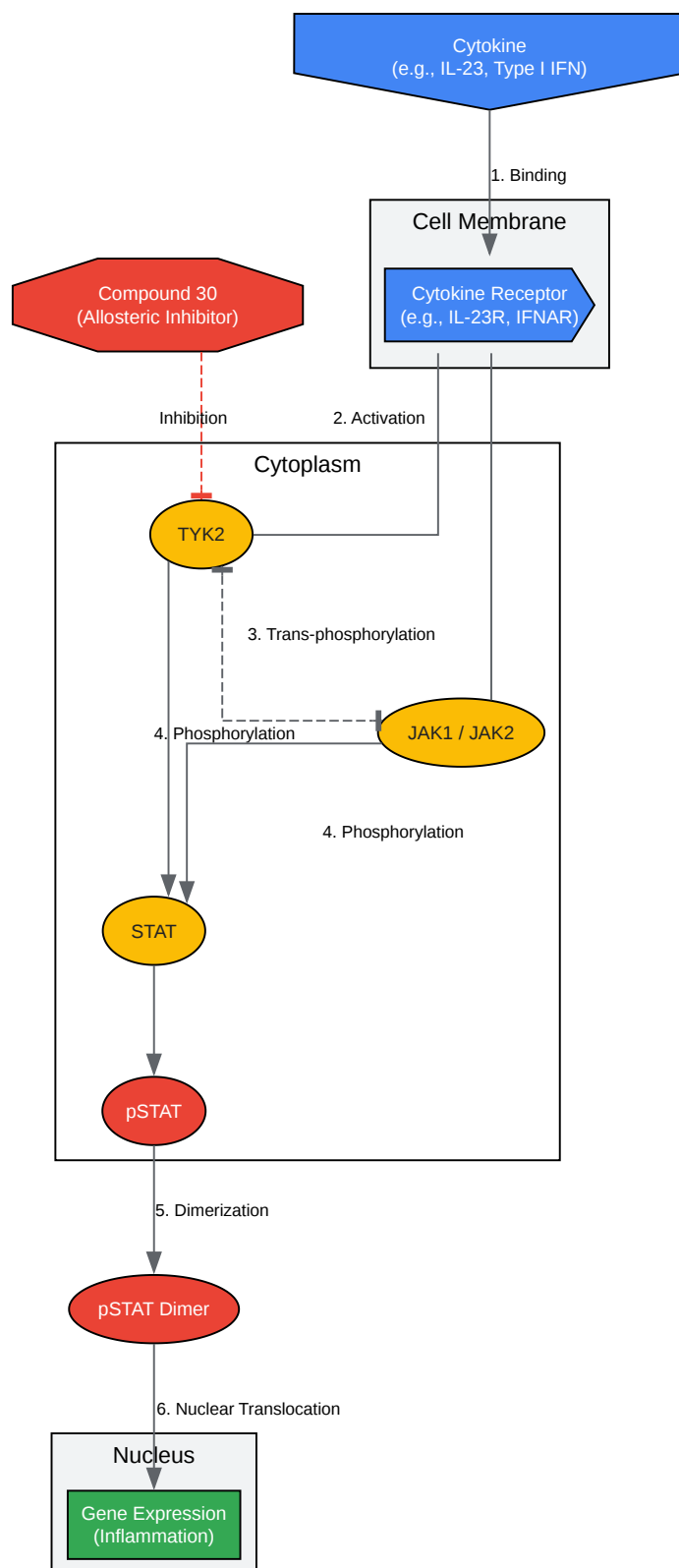
This model mimics psoriatic skin inflammation, a condition heavily dependent on the IL-23/Th17 axis.<sup>[6][7]</sup> Oral administration of compound 30 resulted in a significant, dose-dependent reduction in ear thickness, a key indicator of inflammation.

### Anti-CD40-Induced Colitis Model

This model represents inflammatory bowel disease, where TYK2-mediated signaling also plays a crucial role.<sup>[8][9]</sup> Compound 30, administered orally, demonstrated high efficacy in mitigating disease symptoms in this model.<sup>[1][10]</sup>

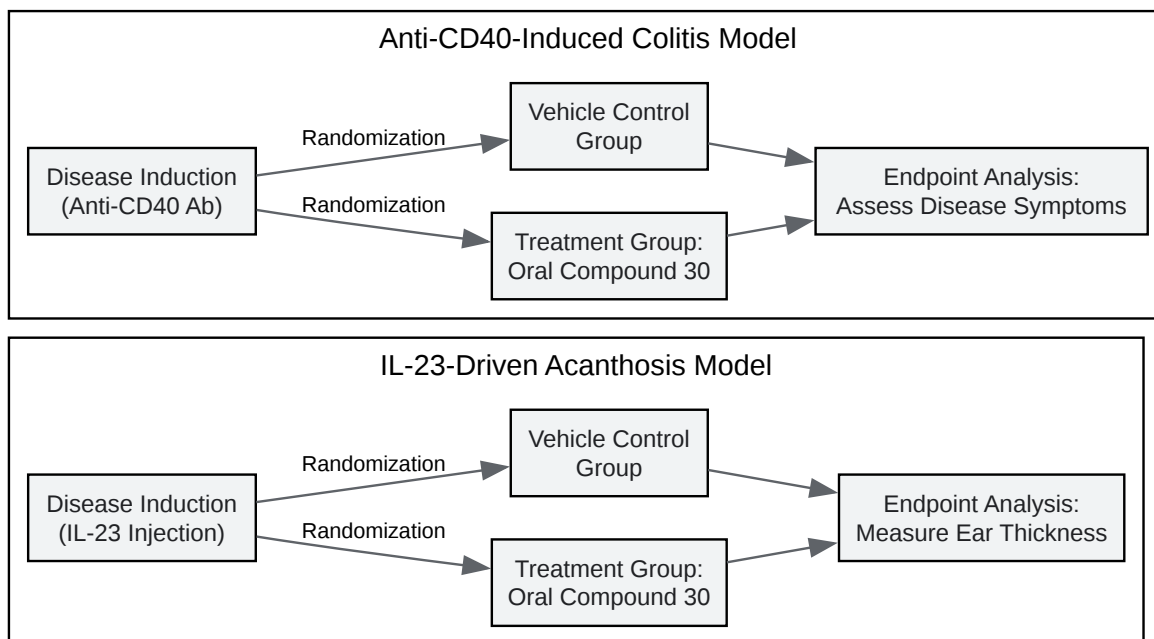
## Visualized Signaling and Workflows

To better illustrate the biological context and experimental design, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: TYK2 signaling pathway and point of inhibition.



[Click to download full resolution via product page](#)

Caption: In vivo efficacy experimental workflow.

## Conclusion

The discovery of compound 30 and its analogs represents a significant advancement in the development of selective TYK2 inhibitors.[1] By targeting the allosteric JH2 domain and incorporating deuterium to improve metabolic stability, this series demonstrates a promising profile of high potency, excellent selectivity, and robust in vivo efficacy.[1][2] These findings strongly support this chemical scaffold as a promising candidate for further development into a therapeutic agent for the treatment of various autoimmune diseases.[2]

## Appendix: Experimental Protocols

### STAT3 Phosphorylation Assay (Cell-Based)

This protocol is a representative method for assessing the inhibition of cytokine-induced STAT3 phosphorylation.

- Cell Culture: Culture a suitable human cell line (e.g., HeLa or NIH 3T3 cells) in appropriate media and seed in 96-well plates.[\[11\]](#)
- Compound Incubation: Pre-incubate the cells with serially diluted concentrations of the test compound (e.g., Compound 30) or vehicle control for 1-2 hours at 37°C.[\[11\]](#)
- Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a relevant cytokine (e.g., IL-6 or IFN $\alpha$ ) for 15-30 minutes at 37°C to induce STAT3 phosphorylation.[\[11\]](#)
- Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.[\[12\]](#)
- Detection: Quantify the levels of phosphorylated STAT3 (Tyr705) and total STAT3 in the cell lysates using a suitable immunoassay method, such as ELISA, HTRF, or Western Blot.[\[11\]](#)  
[\[13\]](#)[\[14\]](#)
- Data Analysis: Calculate the ratio of phosphorylated STAT3 to total STAT3. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

## Liver Microsomal Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of a compound.

- Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or mouse) in a phosphate buffer (pH 7.4).[\[15\]](#)[\[16\]](#) Prepare a separate solution containing the NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[\[16\]](#)
- Incubation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding the test compound (at a final concentration of ~1  $\mu$ M) and the NADPH regenerating system.[\[15\]](#)[\[17\]](#)
- Time Points: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30 minutes).[\[17\]](#)

- **Reaction Termination:** Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[\[15\]](#)
- **Sample Processing:** Centrifuge the samples to precipitate proteins.[\[16\]](#)
- **Analysis:** Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[\[15\]](#)
- **Data Analysis:** Determine the rate of disappearance of the compound. Calculate the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance ( $CL_{int}$ ). The percentage of compound remaining at the final time point is reported.[\[16\]](#)

## IL-23-Driven Acanthosis Mouse Model

This protocol describes a model for psoriasis-like skin inflammation.

- **Animal Model:** Use appropriate mouse strains (e.g., BALB/c or C57BL/6).
- **Disease Induction:** Administer intradermal injections of recombinant mouse IL-23 into the ear pinna daily or every other day for a specified period (e.g., 14 days) to induce inflammation, characterized by epidermal hyperplasia (acanthosis) and inflammatory cell infiltration.[\[18\]](#)[\[19\]](#)
- **Treatment:** Concurrently, administer the test compound (e.g., Compound 30) or vehicle control to the mice via oral gavage daily.
- **Efficacy Measurement:** Measure the thickness of the mouse ears daily or at regular intervals using a digital caliper as a primary endpoint for inflammation.
- **Terminal Analysis:** At the end of the study, euthanize the animals and collect ear tissue for histological analysis (e.g., H&E staining) to assess acanthosis, parakeratosis, and inflammatory infiltrates.[\[6\]](#) Cytokine levels in the tissue can also be measured by qPCR or ELISA.[\[6\]](#)

## Anti-CD40-Induced Colitis Mouse Model

This protocol details a model for innate immunity-driven colitis.

- Animal Model: Use T and B cell-deficient mice, such as Rag1<sup>-/-</sup> or Rag2<sup>-/-</sup> mice, to focus the inflammatory response on the innate immune system.[8][20][21]
- Disease Induction: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of an agonistic anti-CD40 antibody (e.g., 100 µg).[8][22] This triggers an innate immune response characterized by the production of IL-23 and IL-12, leading to acute colitis.[9][20]
- Treatment: Administer the test compound (e.g., Compound 30) or vehicle control orally, typically starting on the day of induction and continuing for the duration of the study (e.g., 5-7 days).
- Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding (Disease Activity Index, DAI).[20]
- Terminal Analysis: At the study endpoint (typically day 5-7), euthanize the animals. Harvest the colons and measure their weight and length.[20] Collect colon tissue for histopathological analysis to score inflammation, goblet cell loss, and epithelial hyperplasia.[8][20] Serum and tissue cytokine levels can also be quantified.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
2. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
3. pubs.acs.org [pubs.acs.org]
4. researchgate.net [researchgate.net]
5. pubs.acs.org [pubs.acs.org]
6. Skin expression of IL-23 drives the development of psoriasis and psoriatic arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]



- 7. researchgate.net [researchgate.net]
- 8. Induction and Analysis of Anti-CD40-induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and Analysis of Anti-CD40-induced Colitis in Mice [bio-protocol.org]
- 10. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HTRF Human Phospho-STAT3 (Tyr705) Detection Kit, 96 Assay Points | Revvity [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. mesoscale.com [mesoscale.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mttlabs.eu [mttlabs.eu]
- 18. JCI - CCR6 is required for IL-23-induced psoriasis-like inflammation in mice [jci.org]
- 19. IL-23 Induces Atopic Dermatitis-Like Inflammation Instead of Psoriasis-Like Inflammation in CCR2-Deficient Mice | PLOS One [journals.plos.org]
- 20. Hooke - Anti-CD40-induced colitis in RAG2KO mice [hookelabs.com]
- 21. Introducing the Rag1KO and the anti-CD40 induced colitis - Biomedcode [biomedcode.com]
- 22. Anti-CD40 Antibody Induced Colitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- To cite this document: BenchChem. [TyK2-IN-21-d3 discovery and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612288#tyk2-in-21-d3-discovery-and-synthesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)